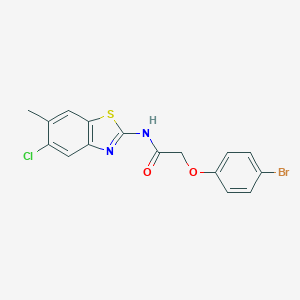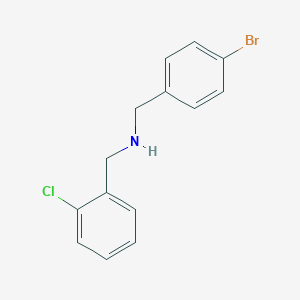
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
科学研究应用
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields. In the medical field, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In the field of agriculture, this compound has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of weeds. It has also been studied for its potential use as a fungicide, as it has been found to inhibit the growth of fungi.
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells, weeds, and fungi. It has also been found to modulate certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce cell death. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been found to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit the growth of cancer cells, weeds, and fungi. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide. One direction is to further study its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use as a herbicide and fungicide in agriculture. Additionally, future studies could focus on the optimization of the synthesis method and the development of more potent and selective analogs of this compound.
Conclusion
In conclusion, 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has shown promising results in various scientific studies. It has potential applications in the medical field, as well as in agriculture. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and modulating certain signaling pathways. Future studies could focus on further exploring its potential applications and developing more potent and selective analogs of this compound.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has been reported in various scientific studies. One of the most commonly used methods involves the reaction of 4-bromoanisole with 2-aminobenzothiazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
属性
分子式 |
C16H12BrClN2O2S |
|---|---|
分子量 |
411.7 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H12BrClN2O2S/c1-9-6-14-13(7-12(9)18)19-16(23-14)20-15(21)8-22-11-4-2-10(17)3-5-11/h2-7H,8H2,1H3,(H,19,20,21) |
InChI 键 |
PRMCYDPYWYHFPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)COC3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)COC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)


![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)
![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)